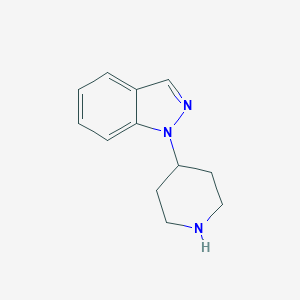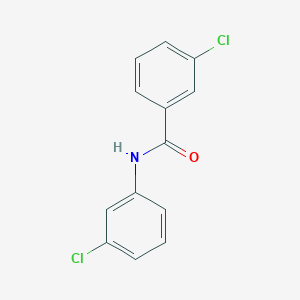![molecular formula C14H9BrF3NO B181520 3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 56661-33-7](/img/structure/B181520.png)
3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide, also known as BTF, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of benzamides and is widely used as a research tool to study various biological processes.
Wirkmechanismus
The mechanism of action of 3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide involves its binding to the ATP-binding site of the target enzyme, thereby inhibiting its activity. This leads to the disruption of the cellular processes regulated by the enzyme, resulting in various physiological effects.
Biochemical and Physiological Effects:
3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to exhibit anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is its potent inhibitory activity against several enzymes, which makes it an excellent research tool for studying various biological processes. However, one of the limitations of using 3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the development of more potent and selective inhibitors of the target enzymes, which could lead to the development of more effective therapies. Additionally, the use of 3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide as a research tool for studying various biological processes is likely to continue to be an area of active research in the future.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively used as a research tool in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinase CK2, which is involved in the regulation of many cellular processes such as cell growth, differentiation, and apoptosis.
Eigenschaften
CAS-Nummer |
56661-33-7 |
|---|---|
Produktname |
3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide |
Molekularformel |
C14H9BrF3NO |
Molekulargewicht |
344.13 g/mol |
IUPAC-Name |
3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H9BrF3NO/c15-11-5-1-3-9(7-11)13(20)19-12-6-2-4-10(8-12)14(16,17)18/h1-8H,(H,19,20) |
InChI-Schlüssel |
XHOACWXTINXSJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

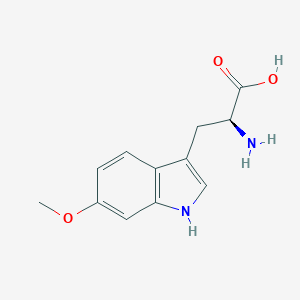


![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)


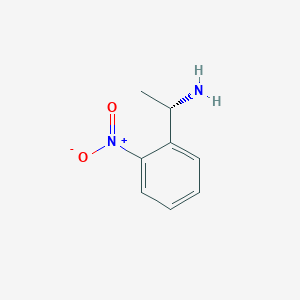
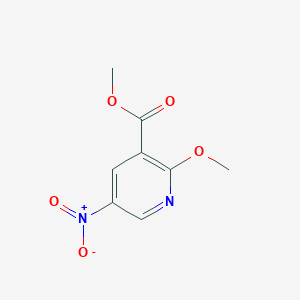
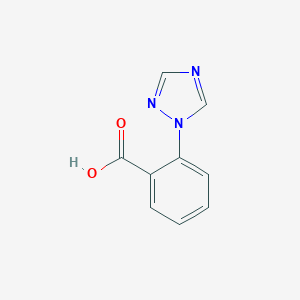

![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]](/img/structure/B181466.png)
